
Phenol, 2-chloro-6-methyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-chloro-6-methyl-, acetate, also known as 2-chloro-6-methylphenyl acetate, is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-6-methyl-, acetate can be achieved through several methods. One common method involves the acetylation of 2-chloro-6-methylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-chloro-6-methyl-, acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with the reaction typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols or ethers.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-chloro-6-methyl-, acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-chloro-6-methyl-, acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-chloro-6-methylphenol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-chloro-6-methyl-, acetate can be compared with other similar compounds, such as:
2-Chloro-6-methylphenol: The parent compound without the acetate group.
2-Chloro-4-methylphenol: A positional isomer with different substitution patterns.
2-Methyl-6-chlorophenol: Another isomer with a different arrangement of substituents.
Uniqueness
The presence of both chloro and methyl groups in the ortho positions relative to the hydroxyl group imparts unique chemical properties to this compound
Eigenschaften
CAS-Nummer |
6341-98-6 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
(2-chloro-6-methylphenyl) acetate |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-8(10)9(6)12-7(2)11/h3-5H,1-2H3 |
InChI-Schlüssel |
IRDNJGWKZWNWCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


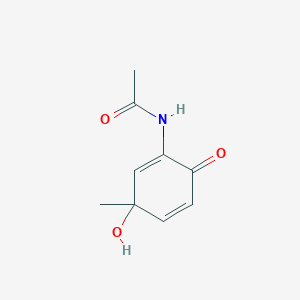
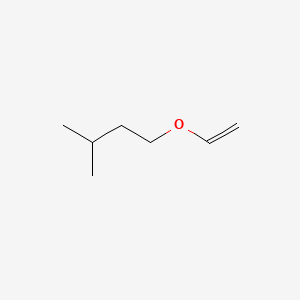

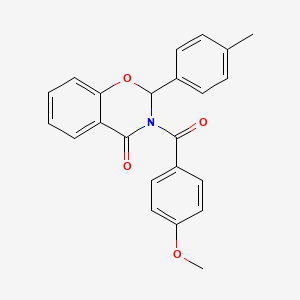
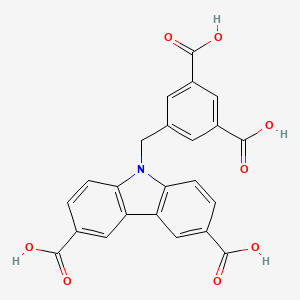

![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)

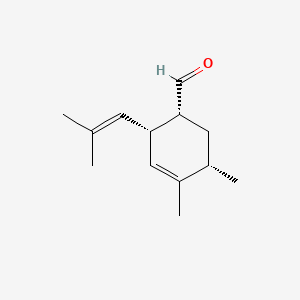
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)
